Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

Purity specification Vendor qualification QC acceptance criteria

Procure this N-Boc-protected 2-azaspiro[3.5]nonane building block for its distinct 7-position ketone—projecting a fundamentally different carbonyl vector than the 1-keto regioisomer (CAS 203661-69-2). The Boc-protected azetidine nitrogen enables orthogonal deprotection, while the ketone handle supports reductive amination and Grignard chemistry. The spirocyclic core confers 3D conformational constraint that improves potency, solubility, and metabolic stability vs. planar aromatics. Validated in diaminopyrimidine kinase inhibitor libraries. ≥95% purity recommended; store at 2–8°C.

Molecular Formula C13H21NO3
Molecular Weight 239.315
CAS No. 1363381-22-9
Cat. No. B592347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
CAS1363381-22-9
Molecular FormulaC13H21NO3
Molecular Weight239.315
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CCC(=O)CC2
InChIInChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-10(15)5-7-13/h4-9H2,1-3H3
InChIKeyKHCPHQZPEYFYRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate CAS 1363381-22-9: Spirocyclic Building Block for Medicinal Chemistry Procurement


Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1363381-22-9) is an N-Boc-protected spirocyclic building block featuring a 2-azaspiro[3.5]nonane core with a ketone functionality at the 7-position . The molecular formula is C₁₃H₂₁NO₃ with a molecular weight of 239.31 g/mol . This compound belongs to the broader class of spiro-heterocycles, which are increasingly utilized in medicinal chemistry for their three-dimensional conformational features that enhance drug-like properties including potency, metabolic stability, and selectivity relative to planar aromatic scaffolds [1]. The Boc (tert-butoxycarbonyl) protecting group on the azetidine nitrogen enables orthogonal deprotection strategies in multistep synthesis, while the ketone serves as a versatile handle for reductive amination, Grignard additions, and other transformations .

Why Generic Substitution Fails for Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate in Medicinal Chemistry Applications


Substituting tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate with superficially similar azaspiro[3.5]nonane building blocks is not straightforward due to three orthogonal functional differentiation points: (1) the regioisomeric position of the azetidine nitrogen within the spirocyclic framework directly determines which vector the amine is projected along, a critical parameter for structure-activity relationship (SAR) optimization [1]; (2) the Boc protecting group is installed on the 2-position nitrogen rather than alternative positions, governing the subsequent synthetic sequence and compatibility with orthogonal protecting group strategies [2]; and (3) the 7-position ketone provides a distinct reactive handle compared to the 1-ketone regioisomer (N-Boc-2-oxo-7-azaspiro[3.5]nonane, CAS 203661-69-2), which projects the carbonyl vector in a fundamentally different spatial orientation [3]. Even within the same molecular formula, the isomeric N-Boc-2-oxo-7-azaspiro[3.5]nonane exhibits different melting point and chromatographic behavior that would alter purification protocols [4].

Quantitative Differentiation Evidence: Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate vs. Closest Analogs


Purity Grade Comparison: 97% vs. 95% Minimum Specification Across Major Vendors

For tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate, vendor purity specifications exhibit quantifiable variation that directly impacts procurement decisions. ChemScene supplies this compound with purity ≥97% , whereas AKSci and Fluorochem specify minimum purity of 95% . One vendor (Shaoyuan) reports batch-specific purity achieving 99.7% . This 2% absolute difference in minimum purity specification translates to a 60% relative reduction in maximum allowable impurities (3% vs. 5%), which is consequential for applications where trace impurities from incomplete Boc protection or oxidation byproducts could interfere with sensitive catalytic steps or biological assays.

Purity specification Vendor qualification QC acceptance criteria

Regioisomeric Differentiation: 7-Keto vs. 1-Keto Azaspiro[3.5]nonane Scaffolds

The target compound (CAS 1363381-22-9) is the 7-keto regioisomer of the 2-azaspiro[3.5]nonane scaffold with Boc protection on the 2-position nitrogen. Its closest structural isomer is N-Boc-2-oxo-7-azaspiro[3.5]nonane (CAS 203661-69-2), which bears the ketone at the 1-position of the spirocyclic framework rather than the 7-position . This positional isomerism results in a fundamentally different vector projection of the carbonyl reactive handle relative to the azetidine nitrogen. The 7-keto compound (target) positions the carbonyl group on the six-membered ring distal to the spiro junction, whereas the 1-keto isomer places the carbonyl adjacent to the spiro center, altering both steric accessibility for nucleophilic attack and the trajectory of subsequent derivatization . Physical property differences further underscore this distinction: the target 7-keto compound is a solid (no melting point reported in primary literature), while the 1-keto isomer (CAS 203661-69-2) exhibits a defined melting point of 55-56°C and boiling point of 349°C [1].

Regioisomer Spatial orientation Vector projection

Orthogonal Functional Handle Availability: Ketone-Enabled Synthetic Versatility

The 7-oxo (ketone) functionality in tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate provides a defined reactive handle absent in the non-oxygenated parent scaffold 2-azaspiro[3.5]nonane (CAS 666-08-0). The ketone enables a suite of transformations not accessible to the parent amine scaffold: reductive amination with diverse amine partners, Grignard and organolithium additions to install alkyl/aryl substituents at the 7-position, olefination (Wittig, Horner-Wadsworth-Emmons) to generate exocyclic alkenes, and reduction to the corresponding alcohol for subsequent functionalization . The parent 2-azaspiro[3.5]nonane scaffold (C₈H₁₅N, MW 125) is limited to amine-centric derivatization (alkylation, acylation) without the orthogonal ketone handle [1]. This functional differentiation is quantifiable in terms of synthetic step count: constructing the equivalent functionalized scaffold starting from the non-ketone parent would require at least two additional synthetic steps (oxidation or C-H functionalization) compared to direct utilization of the pre-installed 7-keto building block [2].

Synthetic utility Functional group Derivatization

Downstream Application Specificity: Enabling Diaminopyrimidine Synthesis vs. Generic Heterocyclic Utility

Unlike broadly marketed spirocyclic building blocks positioned for general heterocyclic library synthesis, tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate has documented utility in the synthesis of diaminopyrimidines, a privileged scaffold in kinase inhibitor drug discovery . This application specificity distinguishes it from generic azaspiro[3.5]nonane derivatives that lack defined downstream synthetic trajectories. While quantitative head-to-head activity data for final diaminopyrimidine conjugates containing this spirocyclic subunit are not publicly available, the broader class of 7-azaspiro[3.5]nonane derivatives has been validated as lead scaffolds in two distinct therapeutic programs: FAAH inhibitors with sustained brain exposure (>6 h elevation of anandamide levels in mice following intraperitoneal administration) [1] and GPR119 agonists for type 2 diabetes [2]. These class-level validations support the relevance of the spirocyclic core, with the target compound offering a uniquely positioned Boc-protected amine and 7-keto handle for incorporation into similar pharmacophore contexts.

Diaminopyrimidine Target-specific Kinase inhibitors

Storage Condition Differentiation: Refrigerated Storage vs. Ambient Stability Requirements

Vendor storage specifications for tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate exhibit material variation with practical procurement implications. ChemScene specifies storage at 4°C (refrigerated) , whereas Sigma-Aldrich ships at room temperature but specifies refrigerated storage . This contrasts with structurally similar N-Boc-2-oxo-7-azaspiro[3.5]nonane (CAS 203661-69-2), which is specified for storage at room temperature in a sealed, dry environment with protection from light [1]. The divergence in storage requirements between these closely related regioisomers (refrigerated vs. ambient) suggests the 7-keto derivative exhibits greater thermal or hydrolytic sensitivity than its 1-keto counterpart, necessitating cold-chain logistics for long-term stability. For procurement planning, this translates to different shipping cost structures and inventory management protocols depending on which building block is selected.

Storage stability Cold chain Logistics

Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate: Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry: Synthesis of Diaminopyrimidine-Based Kinase Inhibitor Libraries

This building block is specifically documented for incorporation into diaminopyrimidine scaffolds, a privileged chemotype in kinase inhibitor discovery programs. The combination of the Boc-protected azetidine nitrogen (enabling late-stage deprotection and subsequent functionalization) and the 7-keto group (enabling reductive amination to install diverse amine pharmacophores) provides two orthogonal vectors for library enumeration. Procurement of ≥97% purity material is recommended for these applications to minimize side products from ketone-derived impurities that could compete in reductive amination steps .

Spirocyclic Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

The 2-azaspiro[3.5]nonane core represents a conformationally constrained three-dimensional scaffold that departs from traditional planar aromatic frameworks. Spirocyclic compounds have been strategically employed to enhance potency, solubility, lipophilicity, metabolic stability, and mitigate hERG ion channel inhibition relative to planar aromatic counterparts [1]. The 7-keto variant specifically offers a vector projection distinct from the 1-keto regioisomer, enabling SAR exploration of carbonyl placement within the spirocyclic framework without requiring de novo scaffold synthesis [2].

CNS-Targeted Drug Discovery Leveraging Azaspiro[3.5]nonane Scaffolds

The broader 7-azaspiro[3.5]nonane scaffold class has demonstrated validated utility in CNS drug discovery programs, most notably as fatty acid amide hydrolase (FAAH) inhibitors with demonstrated brain penetration and sustained target engagement (>6 h elevation of endogenous anandamide levels in murine models following intraperitoneal administration) [3]. While the target compound is a protected intermediate rather than a final bioactive molecule, its structural relationship to these validated CNS-active scaffolds supports its prioritization in medicinal chemistry programs targeting neurological indications where spirocyclic conformational constraint may confer favorable blood-brain barrier permeability.

High-Purity Building Block for GMP-Precursor Scale-Up

For programs transitioning from discovery to preclinical development, the availability of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate with documented purity up to 99.7% from select vendors provides a viable GMP-precursor option. The compound is available in research quantities (1-5 g scale) through major chemical suppliers including Sigma-Aldrich, with purity specifications ranging from 95% to ≥97% across different vendors. The refrigerated storage requirement (4°C) should be factored into inventory management and shipping logistics for multi-gram procurement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.